(5S)-5-(Acetyloxymethyl)-5H-furan-2-one
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
The molecular structure analysis would involve techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis of Biologically Active Compounds
(5S)-5-(Acetyloxymethyl)-5H-furan-2-one and its derivatives are utilized in the synthesis of biologically active compounds. For example, 3,4-disubstituted furan-2(5H)-one fragments, which are present in many natural biologically active compounds, demonstrate various biological activities (Hakobyan, Hayotsyan, & Melikyan, 2015).
Enzymatic Synthesis of Biobased Polyesters
This compound has been used in the enzymatic synthesis of biobased polyesters, offering an environmentally friendly alternative to traditional petrochemical sources. These polyesters have applications in a variety of industries, including packaging and textiles (Jiang et al., 2014).
Catalytic Reduction in Biorefinery
This compound plays a role in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is significant for biorefinery, converting oxygen-rich compounds to useful products like fuels and chemicals (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis of Homocyclic Nucleotides
Research has explored the conversion of this compound into homocyclic nucleotides as potential anti-HIV agents. Though they were not successful in this role, this application highlights the versatility of the compound in medicinal chemistry (Drew, Gorsuch, Gould, & Mann, 1999; Drew, Gorsuch, Gould, & Mann, 2010).
Enzyme-Catalyzed Oxidation for Polymer Production
(5S)-(5S)-5-(Acetyloxymethyl)-5H-furan-2-one is also significant in the enzyme-catalyzed oxidation processes. For instance, enzymes have been used to oxidize related compounds to produce furan-2,5-dicarboxylic acid, a key chemical for the production of polymers. This represents a sustainable approach to polymer production, leveraging biobased chemicals (Dijkman, Groothuis, & Fraaije, 2014).
Heterogeneous Catalysis in Biorefinery
The compound is involved in the heterogeneous catalysis of furfural and 5-hydroxymethylfurfural, which are crucial in the biorefinery industry. These processes convert biomass raw materials into a variety of chemicals and biofuels, demonstrating the pivotal role of this compound in renewable energy and sustainable chemistry applications (Chen et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2S)-5-oxo-2H-furan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)10-4-6-2-3-7(9)11-6/h2-3,6H,4H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDHMDVSGRBHQX-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C=CC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C=CC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447566 | |
Record name | (5S)-5-(Acetyloxymethyl)-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85846-83-9 | |
Record name | (5S)-5-(Acetyloxymethyl)-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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